
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group, a chloropyridinyl group, and an ethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate typically involves the reaction of 4-chloropyridine with tert-butyl chloroformate and an appropriate ethylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrolysis can produce the corresponding amine and alcohol.
科学的研究の応用
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
Uniqueness
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate is unique due to its specific structural features, such as the presence of the chloropyridinyl group and the ethyl linkage. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
1346708-16-4 |
|---|---|
分子式 |
C12H17ClN2O3 |
分子量 |
272.73 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-chloropyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8-9(13)4-5-14-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
InChIキー |
DVRGJJXOKOCHAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=CC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


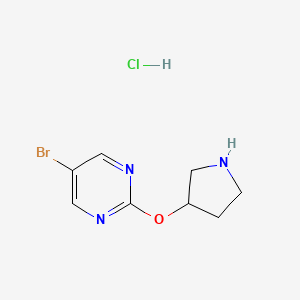
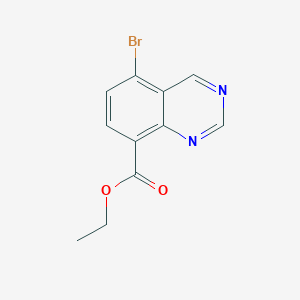


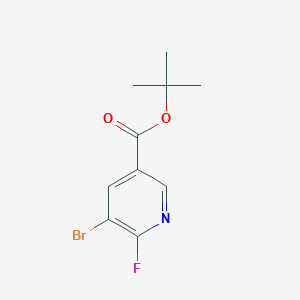
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
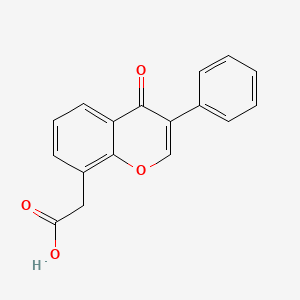
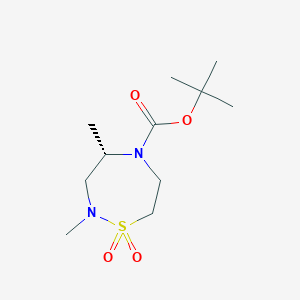



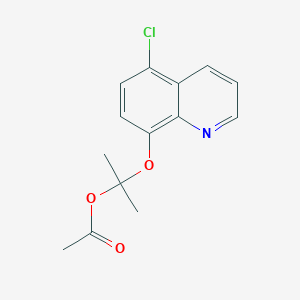
![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

